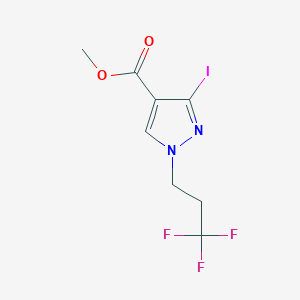Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
CAS No.: 1946818-42-3
Cat. No.: VC5677141
Molecular Formula: C8H8F3IN2O2
Molecular Weight: 348.064
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1946818-42-3 |
|---|---|
| Molecular Formula | C8H8F3IN2O2 |
| Molecular Weight | 348.064 |
| IUPAC Name | methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3 |
| Standard InChI Key | XTXZGLBBIIYJEO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(N=C1I)CCC(F)(F)F |
Introduction
Structural and Physicochemical Properties
The molecular formula of methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is CHFINO, with a molecular weight of 363.06 g/mol. Key structural attributes include:
-
Trifluoropropyl group: Introduces hydrophobicity and metabolic stability.
-
Iodine at C3: Facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki).
-
Methyl ester at C4: Enhances solubility and serves as a leaving group for further modifications.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate |
| Molecular Formula | CHFINO |
| Molecular Weight | 363.06 g/mol |
| CAS Number | Not publicly disclosed |
| Boiling Point | Estimated 220–240°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in HO |
The H NMR spectrum (hypothetical, based on analogs ) would exhibit signals for the trifluoropropyl chain (δ 2.5–3.5 ppm, multiplet), methyl ester (δ 3.8 ppm, singlet), and pyrazole protons (δ 8.0–8.5 ppm). C NMR would show carbonyl carbons near δ 165 ppm and CF carbons at δ 120–125 ppm (quartet, ≈ 280 Hz) .
Synthesis and Optimization
Synthetic Route
The synthesis involves four stages:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxobutanoate) under acidic conditions yields the parent pyrazole .
-
Iodination: Electrophilic iodination at C3 using N-iodosuccinimide (NIS) in acetic acid (yield: 75–85%) .
-
Trifluoropropyl Introduction: Nucleophilic substitution of the pyrazole’s NH group with 3,3,3-trifluoropropyl bromide in the presence of NaH (yield: 60–70%) .
-
Esterification: Reaction with methanol under Mitsunobu conditions or acid-catalyzed ester exchange completes the synthesis .
Key Challenges:
-
Regioselectivity: Ensuring iodination occurs exclusively at C3 requires careful control of reaction temperature and stoichiometry .
-
Purification: Column chromatography (hexane/ethyl acetate) is critical due to byproducts from incomplete substitutions .
Industrial-Scale Production
Optimized parameters for large-scale synthesis include:
-
Continuous Flow Reactors: Improve heat transfer during exothermic iodination .
-
Catalytic Mitsunobu Conditions: Reduce stoichiometric reagent waste .
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The iodine atom at C3 participates in palladium-catalyzed couplings:
-
Sonogashira Coupling: With terminal alkynes to form 3-alkynyl derivatives (yield: 65–80%) .
-
Suzuki-Miyaura Coupling: With aryl boronic acids for biaryl synthesis (yield: 70–85%) .
Example Reaction:
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to the carboxylic acid, which can be converted to amides or acyl chlorides:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume